(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group and a (Z)-configured cyanoacrylamide moiety bearing a 4-methoxyphenyl substituent. This compound belongs to a broader class of thiophene derivatives investigated for diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities . Its synthesis typically involves multi-step reactions, such as cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene precursors with cyanoacetylating agents, followed by functionalization with substituted phenyl groups .
Properties
IUPAC Name |
2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-14-8-6-12(7-9-14)10-13(11-21)19(25)23-20-17(18(22)24)15-4-2-3-5-16(15)27-20/h6-10H,2-5H2,1H3,(H2,22,24)(H,23,25)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNDARHGWVNCH-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292057-56-8 | |
| Record name | 2-{[(2E)-2-CYANO-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activities associated with this specific compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. In a study evaluating various derivatives, the compound demonstrated the ability to scavenge free radicals effectively. The antioxidant activity was assessed using several methods:
- DPPH Scavenging Activity : The compound showed a notable reduction in DPPH radical concentration.
- Nitric Oxide Scavenging : It effectively inhibited nitric oxide production in vitro.
- Lipid Peroxidation Inhibition : The compound reduced lipid peroxidation significantly.
The results of these studies suggest that the presence of the methoxy group on the phenyl ring enhances the antioxidant potential of the compound .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against several bacterial strains. The results indicated:
- Inhibition Zones : Clear zones of inhibition were observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of these zones was measured to quantify antibacterial activity.
- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of tetrahydrobenzo[b]thiophene derivatives have been documented in various studies. This particular compound was tested in models of inflammation and showed:
- Reduction in Inflammatory Markers : It significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .
Case Studies
- Study on Hepatic Lipid Accumulation : In a study involving diet-induced obesity mice, compounds similar to this compound were shown to reduce hepatic lipid accumulation by inhibiting the SREBP-1c pathway. This suggests potential applications in metabolic disorders .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer). The mechanism involved apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The tetrahydrobenzo[b]thiophene scaffold differentiates this compound from simpler thiophene derivatives. For example:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., Compound H in ) lack the tetrahydro ring system, reducing conformational rigidity and altering pharmacokinetic properties .
Substituent Effects on Bioactivity
The 4-methoxyphenyl group in the target compound confers distinct electronic and steric properties compared to analogs:
- Antioxidant Activity : Compounds with electron-donating groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in Compound H) exhibit superior radical scavenging, as hydroxyl groups enhance hydrogen-donating capacity. The 4-methoxy group in the target compound may offer moderate activity due to its weaker electron-donating nature .
- Antibacterial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced potency against Gram-positive bacteria, likely due to increased lipophilicity. The 4-methoxy group may reduce efficacy in this context .
Stereochemical Considerations
The (Z)-configuration of the acrylamido group is a key distinction. For instance:
- Ethyl 2-(2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () lacks stereochemical specificity in reported studies, highlighting the need for further investigation into how geometric isomerism affects target binding .
Antioxidant Activity (Comparative Data)
Key Insight : The absence of hydroxyl groups in the target compound may limit its antioxidant efficacy compared to analogs like Compound H .
Antibacterial Activity
Key Insight : Halogenated derivatives exhibit stronger antibacterial activity, suggesting that the 4-methoxy group may prioritize other therapeutic pathways .
Optimization Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
